Cas no 88126-45-8 (3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin)

3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-
- CHEBI:193339
- 88126-45-8
- 4-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-2-one
- LMPK12100051
- CHEMBL153529
- 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin
- SCHEMBL12986381
-
- インチ: InChI=1S/C18H16O6/c1-21-11-7-15(23-3)18-12(9-17(20)24-16(18)8-11)10-4-5-14(22-2)13(19)6-10/h4-9,19H,1-3H3
- InChIKey: KOAAZLIOOBKJEK-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC)O
計算された属性
- せいみつぶんしりょう: 328.09468823g/mol
- どういたいしつりょう: 328.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H972545-10mg |
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin |
88126-45-8 | 10mg |
$293.00 | 2023-05-18 | ||
TRC | H972545-50mg |
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin |
88126-45-8 | 50mg |
$1206.00 | 2023-05-18 | ||
TRC | H972545-100mg |
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin |
88126-45-8 | 100mg |
$ 3000.00 | 2023-09-07 | ||
TRC | H972545-25mg |
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin |
88126-45-8 | 25mg |
$638.00 | 2023-05-18 | ||
TRC | H972545-5mg |
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin |
88126-45-8 | 5mg |
$155.00 | 2023-05-18 |
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarinに関する追加情報
Recent Advances in the Study of 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (CAS: 88126-45-8): A Comprehensive Research Brief
3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (CAS: 88126-45-8) is a bioactive coumarin derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development. This research brief synthesizes the latest findings on this compound, providing a detailed overview of its mechanisms of action, synthesis methods, and potential clinical applications.
The compound's unique structural features, characterized by the presence of hydroxyl and methoxy groups on the coumarin scaffold, contribute to its diverse biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin exhibits potent inhibitory effects on key inflammatory mediators such as COX-2 and NF-κB, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to scavenge reactive oxygen species (ROS) has been linked to its antioxidant properties, which may have implications for treating oxidative stress-related diseases.
In the context of cancer research, recent investigations have highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. These findings underscore its potential as a chemotherapeutic agent, particularly in combination therapies with existing drugs.
The synthesis of 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin has also seen advancements, with researchers developing more efficient and scalable methods. A recent paper in Organic & Biomolecular Chemistry described a novel one-pot synthesis approach using eco-friendly catalysts, which significantly improved yield and reduced production costs. Such innovations are crucial for facilitating further preclinical and clinical studies.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, nanoparticle-based delivery systems are being explored to enhance the compound's solubility and target specificity.
In conclusion, 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (CAS: 88126-45-8) represents a versatile molecule with significant therapeutic potential. Its multifaceted biological activities, coupled with advancements in synthesis and delivery methods, position it as a valuable candidate for future drug development. Continued research is essential to fully elucidate its mechanisms and translate these findings into clinical applications.
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